molecular formula C12H15ClN2O3 B2658947 [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 877043-34-0

[2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No. B2658947
CAS RN: 877043-34-0
M. Wt: 270.71
InChI Key: KGFVKRDUUBTGRM-UHFFFAOYSA-N
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Description

[2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate, also known as MPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPC has been studied for its synthesis method, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

[2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has been investigated for its anti-inflammatory and anti-cancer properties. [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In the field of materials science, [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has been studied for its potential applications in the synthesis of functional materials such as polymers and nanoparticles.

Mechanism of Action

The mechanism of action of [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects
[2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has been shown to have various biochemical and physiological effects. In animal models, [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has been shown to reduce inflammation and inhibit the growth of cancer cells. [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. Additionally, [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate in lab experiments is its relatively simple synthesis method. [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate can be synthesized using readily available starting materials and standard laboratory techniques. Another advantage of using [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is its potential applications in various scientific fields. However, one limitation of using [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate research. One direction is to further investigate the mechanism of action of [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate and its potential targets in various signaling pathways. Another direction is to explore the potential applications of [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate in the synthesis of functional materials such as polymers and nanoparticles. Additionally, further studies are needed to investigate the potential therapeutic applications of [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate in various diseases, including cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate involves the reaction of 6-chloropyridine-3-carboxylic acid with 2-(2-methylpropylamino)-2-oxoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The reaction results in the formation of [2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate as a white solid with a yield of approximately 60%.

properties

IUPAC Name

[2-(2-methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-8(2)5-15-11(16)7-18-12(17)9-3-4-10(13)14-6-9/h3-4,6,8H,5,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFVKRDUUBTGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)COC(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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